molecular formula C15H9F3N2O B14249227 Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- CAS No. 502422-30-2

Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-

Cat. No.: B14249227
CAS No.: 502422-30-2
M. Wt: 290.24 g/mol
InChI Key: WNNWPJHJJXOCBJ-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole ring. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound often relies on scalable methods that ensure high yield and purity. One such method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination, fluorination, and cyclization to form the desired product . The choice of method depends on the specific requirements of the target compound and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Bu4N+F- in DMF, sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- can be compared with other trifluoromethyl-substituted pyridines, such as:

The uniqueness of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinctive chemical and biological properties.

Properties

CAS No.

502422-30-2

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

4-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H

InChI Key

WNNWPJHJJXOCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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